5-Chloro-2-methylquinolin-8-amine
Overview
Description
5-Chloro-2-methylquinolin-8-amine: is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their unique chemical properties . The compound’s structure consists of a quinoline ring system with a chlorine atom at the 5th position, a methyl group at the 2nd position, and an amine group at the 8th position, making it a valuable scaffold for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde, can be adapted to introduce the desired substituents . Other methods include transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize environmental impact. Transition metal-catalyzed reactions and microwave-assisted synthesis are also explored for their efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-2-methylquinolin-8-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also explored for their antimicrobial and antiviral properties .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities. Quinoline derivatives have shown promise in targeting specific molecular pathways involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylquinolin-8-amine involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as the PI3K/AKT/mTOR pathway . The presence of the chlorine and methyl groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Chloro-8-methylquinoline: Similar structure but lacks the amine group at the 8th position.
5-Chloro-2-phenylquinoline: Contains a phenyl group instead of a methyl group at the 2nd position.
8-Aminoquinoline: Lacks the chlorine and methyl substituents.
Uniqueness: 5-Chloro-2-methylquinolin-8-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-methylquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNMGJECQXVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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